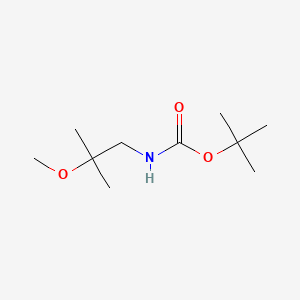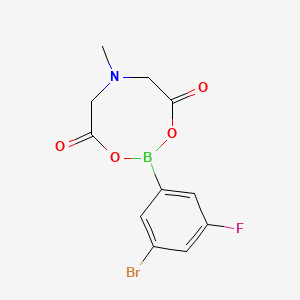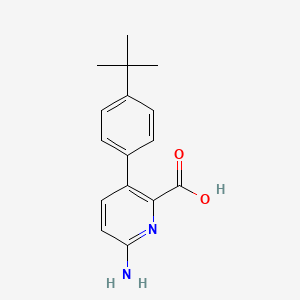
6-Amino-3-(4-t-butylphenyl)picolinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-3-(4-t-butylphenyl)picolinic acid is a chemical compound with the empirical formula C16H18N2O2 and a molecular weight of 270.33 . It is a solid substance and is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The InChI code for this compound is1S/C16H18N2O2/c1-16(2,3)11-6-4-10(5-7-11)12-8-9-13(17)18-14(12)15(19)20/h4-9H,1-3H3,(H2,17,18)(H,19,20) . This indicates the specific arrangement of atoms in the molecule. Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s known that similar compounds can undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
This compound is a solid substance . It has an empirical formula of C16H18N2O2 and a molecular weight of 270.33 .科学的研究の応用
Fluorogenic Amides Synthesis
6-Amino-3-(4-t-butylphenyl)picolinic acid is involved in the synthesis of fluorogenic pyridine carboxylic acid amides. Research by Kondaveeti, Mehta, & Siddhanta (2014) describes the synthesis of these amides using agarose, which could have applications in biomedical and pharmaceutical industries due to their significant fluorescence emissions.
Asymmetric Synthesis for HPV Treatment
Another application is in the asymmetric synthesis of compounds for potential treatments of human papillomavirus infections. Boggs et al. (2007) discuss the synthesis of a molecule, using a picolinic acid derivative, that has potential as an HPV treatment.
Polymer Light-Emitting Devices
In optoelectronics, this compound derivatives are used in the synthesis of iridium complexes for polymer light-emitting devices. Xiao et al. (2009) showed that these complexes could lead to improved optoelectronic properties in devices.
Production of Picolinic Acids
In the field of biochemistry, the production of picolinic acids from 2-aminophenols, catalyzed by specific enzymes, is an important process. He & Spain (2000) investigated a method that provides a convenient strategy for synthesizing substituted picolinic acids.
Heterocyclic Compounds Synthesis
The synthesis of heterocyclic compounds, which are significant in pharmaceutical research, also employs picolinic acid derivatives. Kametani (1970) explored this in the context of synthetic approaches to camptothecin, an antitumor agent.
Organic Salts Formation
Organic salts involving picolinic acids, including derivatives of this compound, are studied for their properties and applications. Kamanda & Jacobs (2020) investigated the formation and characterization of these salts.
Sensitizers in Luminescence Studies
In luminescence studies, picolinic acid derivatives are used as sensitizers. Research by Andres & Chauvin (2011) indicated that these compounds, when complexed with lanthanide ions, display significant luminescence properties.
Safety and Hazards
特性
IUPAC Name |
6-amino-3-(4-tert-butylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-16(2,3)11-6-4-10(5-7-11)12-8-9-13(17)18-14(12)15(19)20/h4-9H,1-3H3,(H2,17,18)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXQXFLABGLKCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(N=C(C=C2)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50692616 |
Source


|
| Record name | 6-Amino-3-(4-tert-butylphenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50692616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261913-25-0 |
Source


|
| Record name | 6-Amino-3-(4-tert-butylphenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50692616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B596350.png)
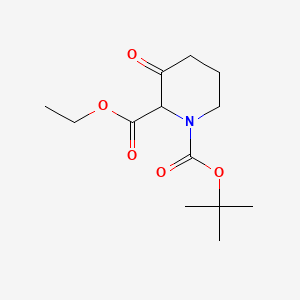
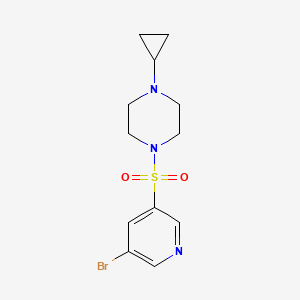
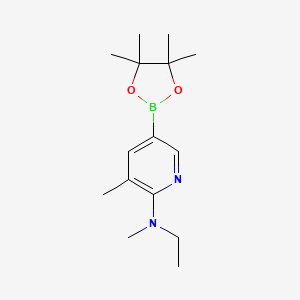

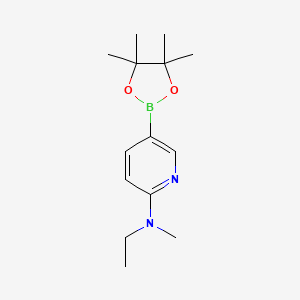

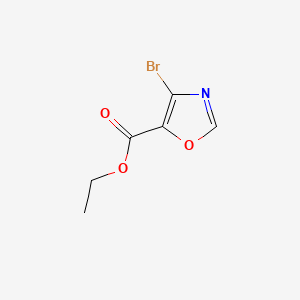
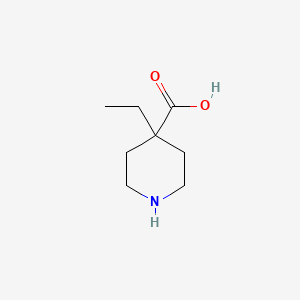
![[1-(2-Fluoroethyl)cyclopropyl]methanamine](/img/structure/B596366.png)
